Cyclohexanone, 2-(acetyloxy)-2-phenyl-
Description
The compound Cyclohexanone, 2-(acetyloxy)-2-phenyl- (CAS: 63608-53-7) is a cyclohexanone derivative featuring an acetyloxy group (-OAc) and a phenyl substituent at the 2-position. Its molecular formula is C21H22O3S, with a molar mass of 354.46 g/mol and a predicted density of 1.20 g/cm³ . The acetyloxy group introduces ester functionality, making the compound susceptible to hydrolysis, while the phenyl group contributes to hydrophobic interactions. This structure is relevant in organic synthesis, particularly in the development of bioactive molecules or intermediates.
Properties
CAS No. |
190256-55-4 |
|---|---|
Molecular Formula |
C14H16O3 |
Molecular Weight |
232.27 g/mol |
IUPAC Name |
(2-oxo-1-phenylcyclohexyl) acetate |
InChI |
InChI=1S/C14H16O3/c1-11(15)17-14(10-6-5-9-13(14)16)12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-10H2,1H3 |
InChI Key |
SOPNTLVOFGGPMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1(CCCCC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 2-(acetyloxy)-2-phenyl- typically involves the acetylation of 2-phenylcyclohexanone. One common method is the reaction of 2-phenylcyclohexanone with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods
Industrial production of this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to minimize by-products and ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanone, 2-(acetyloxy)-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Results in the formation of new functionalized cyclohexanone derivatives.
Scientific Research Applications
Cyclohexanone, 2-(acetyloxy)-2-phenyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of Cyclohexanone, 2-(acetyloxy)-2-phenyl- involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid and the corresponding phenylcyclohexanone. This compound can then interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences among analogs:
| Compound Name | CAS Number | Substituents (Position 2) | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|---|
| Cyclohexanone, 2-(acetyloxy)-2-phenyl- | 63608-53-7 | Acetyloxy (-OAc), Phenyl | C21H22O3S | 354.46 | Ester, Ketone |
| Cyclohexanone, 2-amino-2-phenyl- | 7015-50-1 | Amino (-NH2), Phenyl | C12H15NO | 189.257 | Amine, Ketone |
| 2-(Ethylamino)-2-phenylcyclohexanone HCl | 4551-92-2 | Ethylamino (-NHCH2CH3), Phenyl | C14H20ClNO | 261.77 | Amine (salt), Ketone |
| 2-(2-Chlorophenyl)-2-(methylamino)cyclohexanone | 100477-72-3 | Methylamino (-NHCH3), 2-Chlorophenyl | C13H16ClNO | 237.73 | Amine, Halogenated aryl |
| Cyclohexanone, 2-amino-2-(2-chlorophenyl)-6-hydroxy- HCl | 1430202-70-2 | Amino (-NH2), 2-Chlorophenyl, Hydroxy | C13H15Cl2NO2 | 296.17 | Amine, Halogenated aryl, Alcohol |
Key Observations :
- Functional Groups: The acetyloxy variant (ester) contrasts with amino (amine) and hydroxy (alcohol) groups in analogs, altering reactivity. Esters undergo hydrolysis, while amines participate in nucleophilic reactions.
- Substituent Effects : Halogenation (e.g., 2-chlorophenyl in CAS 100477-72-3) increases molecular polarity and may enhance biological activity .
Physical and Chemical Properties
- Solubility: Amino derivatives (e.g., CAS 7015-50-1) are more polar due to -NH2 groups, enhancing water solubility compared to the acetyloxy analog. Hydrochloride salts (e.g., CAS 4551-92-2) further improve solubility in polar solvents .
- Stability: The acetyloxy group in the target compound is prone to hydrolysis under acidic/basic conditions, whereas amino groups are more stable but may oxidize .
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